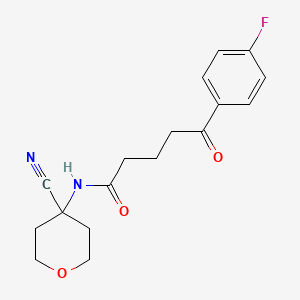
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research. CFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. CFA has been widely used in various studies to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
CFA inhibits N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by binding to the active site of the enzyme, which prevents the breakdown of anandamide. This leads to increased levels of anandamide, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA has been shown to produce various biochemical and physiological effects. Increased levels of anandamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects. CFA has also been shown to have potential therapeutic applications in conditions such as neuropathic pain, anxiety disorders, and inflammation.
Advantages and Limitations for Lab Experiments
CFA has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide and has been extensively studied in various animal models. However, CFA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for the use of CFA in scientific research. One area of interest is the potential therapeutic applications of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition in various conditions, including pain, anxiety, and inflammation. Further studies are also needed to investigate the long-term effects of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition and the potential for tolerance and dependence. Additionally, the development of new N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Synthesis Methods
CFA can be synthesized using a multi-step process, which involves the reaction of 4-cyanooxan-4-yl chloride with 4-fluoroaniline to form 4-cyanooxan-4-yl-4-fluoroanilide. This intermediate compound is then reacted with 5-bromopentanoyl chloride to form the final product, N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide.
Scientific Research Applications
CFA has been extensively used in scientific research to investigate the role of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide in the endocannabinoid system. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and have been implicated in various physiological processes, including pain, mood, appetite, and immune function. N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is responsible for the breakdown of anandamide, one of the most abundant endocannabinoids in the body. Inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA leads to increased levels of anandamide and has been shown to have potential therapeutic applications in various conditions, including pain, anxiety, and inflammation.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-6-4-13(5-7-14)15(21)2-1-3-16(22)20-17(12-19)8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGQCLYGYKNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate](/img/structure/B2939666.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
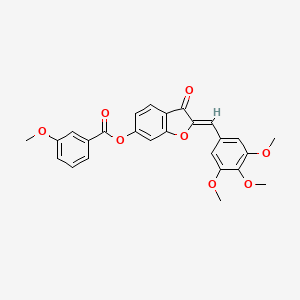
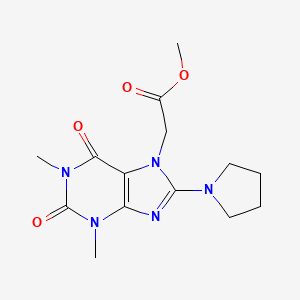
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)
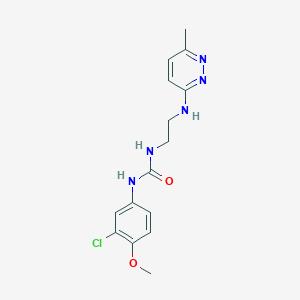
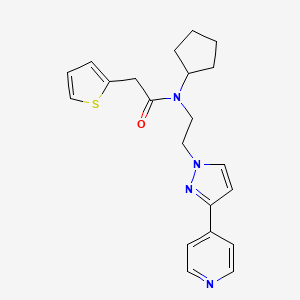
![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)